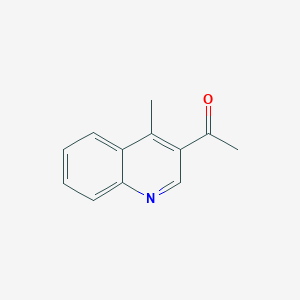
5-Chloropent-4-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropent-4-en-1-amine is an organic compound with the molecular formula C5H10ClN It features a primary amine group attached to a five-carbon chain, which includes a chlorine atom and a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropent-4-en-1-amine typically involves the reaction of 5-chloropent-1-yne with ammonia or an amine under specific conditions. One common method is the Buchwald-Hartwig amination, where 5-chloropent-1-yne is converted into its azide derivative, followed by reduction to yield the desired amine . Another approach involves the direct alkylation of ammonia by alkyl halides, although this method may require multiple steps to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloropent-4-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond can be reduced to yield saturated amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloropent-4-en-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and as a precursor for biologically active compounds.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 5-Chloropent-4-en-1-amine involves its interaction with various molecular targets. The primary amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and receptor binding. The double bond and chlorine atom provide sites for further chemical modifications, enhancing its versatility in synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloropent-1-ene: Similar structure but lacks the amine group.
Pent-4-en-1-amine: Similar structure but lacks the chlorine atom.
5-Chloropent-1-yne: Similar structure but contains a triple bond instead of a double bond.
Uniqueness
5-Chloropent-4-en-1-amine is unique due to the presence of both a chlorine atom and a double bond in its structure, which allows for a wide range of chemical reactions and applications. Its combination of functional groups makes it a versatile intermediate in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
84960-74-7 |
|---|---|
Molekularformel |
C5H10ClN |
Molekulargewicht |
119.59 g/mol |
IUPAC-Name |
5-chloropent-4-en-1-amine |
InChI |
InChI=1S/C5H10ClN/c6-4-2-1-3-5-7/h2,4H,1,3,5,7H2 |
InChI-Schlüssel |
NETGBSUZGDLBDV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC=CCl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14424414.png)
![N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide](/img/structure/B14424415.png)




![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)

![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)


![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
